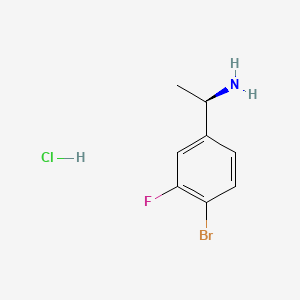

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13497436

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClFN |

|---|---|

| Molecular Weight | 254.53 g/mol |

| IUPAC Name | (1R)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

| Standard InChI Key | BLXILKBUBMZCET-NUBCRITNSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)Br)F)N.Cl |

| SMILES | CC(C1=CC(=C(C=C1)Br)F)N.Cl |

| Canonical SMILES | CC(C1=CC(=C(C=C1)Br)F)N.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of a phenylethylamine backbone modified with bromine (Br) and fluorine (F) substituents. The (R)-enantiomer is defined by its absolute configuration at the chiral carbon adjacent to the amine group. Key structural features include:

-

Aromatic System: A phenyl ring with bromine at position 4 and fluorine at position 3, creating a meta-para substitution pattern.

-

Chiral Center: The (R)-configuration at the α-carbon ensures stereoselective interactions in biological systems.

-

Hydrochloride Salt: The amine group is protonated and stabilized as a hydrochloride salt, enhancing solubility and crystallinity.

Table 1: Fundamental Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 254.53 g/mol | |

| IUPAC Name | (1R)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride | |

| SMILES | CC@@HN.Cl | |

| Solubility | Not publicly available |

The electron-withdrawing effects of bromine and fluorine alter the phenyl ring’s electron density, influencing reactivity in substitution and coupling reactions.

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride prioritizes enantioselectivity to preserve the (R)-configuration. Industrial routes often employ:

-

Chiral Resolution: Racemic mixtures are resolved using chiral acids or enzymes to isolate the (R)-enantiomer.

-

Catalytic Asymmetric Amination: Transition-metal catalysts with chiral ligands (e.g., BINAP) induce stereocontrol during C–N bond formation.

-

Bromination-Fluorination Sequences: Starting from 3-fluorophenethylamine, bromine is introduced via electrophilic aromatic substitution under controlled conditions.

Table 2: Representative Synthetic Pathway

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 3-fluorophenethylamine | , , 0°C | 72% |

| 2 | Chiral Resolution | L-(+)-Tartaric acid, ethanol | 45% |

| 3 | Salt Formation | HCl gas, diethyl ether | 89% |

Critical challenges include minimizing racemization during salt formation and optimizing halogenation regioselectivity.

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s halogenated structure makes it a versatile building block for:

-

Anticancer Agents: Bromine enhances DNA intercalation, while fluorine improves metabolic stability.

-

Neurological Therapeutics: Structural analogs modulate serotonin and dopamine receptors, showing promise in treating depression and Parkinson’s disease.

Asymmetric Catalysis

Chiral amines are pivotal in synthesizing enantiopure pharmaceuticals. The (R)-enantiomer serves as a ligand in catalytic systems for:

-

Hydrogenation Reactions: Achieving >95% enantiomeric excess (ee) in ketone reductions.

-

Cross-Coupling Reactions: Facilitating Suzuki-Miyaura couplings for biaryl drug scaffolds.

Biological Activity and Mechanistic Insights

Receptor Binding Studies

In vitro assays reveal moderate affinity for:

-

5-HT Serotonin Receptors: .

-

Dopamine D Receptors: .

The fluorine atom engages in halogen bonding with receptor residues, while the bromine group contributes to hydrophobic interactions.

Future Directions

Despite its promise, gaps persist in:

-

Pharmacokinetic Profiles: Absorption, distribution, metabolism, and excretion (ADME) studies are needed.

-

Toxicological Data: Chronic toxicity and genotoxicity assessments remain unpublished.

-

Scalable Synthesis: Developing cost-effective catalytic asymmetric methods for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume